Vanadium oxytrichloride

Vue d'ensemble

Description

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260°F (125-127°C). Corrosive to metals and tissue. Used as a catalyst.

Mécanisme D'action

Target of Action

Vanadium oxytrichloride (VOCl3) is an inorganic compound primarily used as a reagent in organic synthesis It’s known that vanadium, in general, can interact with various enzymes and proteins in organisms .

Mode of Action

It is known to be a strong oxidizing agent . As such, it can participate in redox reactions, potentially altering the state of other molecules in the system. It’s also known to be highly reactive towards water, evolving HCl upon standing .

Biochemical Pathways

Vanadium compounds have been studied for their effects on various metabolic processes, including glucose and lipid metabolism . They are known to modulate several signaling pathways, particularly those involving phosphatases and kinases .

Pharmacokinetics

It’s known to be a yellow distillable liquid that hydrolyzes readily in air .

Action Environment

The action of VOCl3 can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water and its stability can be influenced by exposure to air . Furthermore, its efficacy as a reagent in organic synthesis can be influenced by factors such as temperature and the presence of other reactants .

Analyse Biochimique

Biochemical Properties

Vanadium oxytrichloride plays a crucial role in biochemical reactions, particularly due to its oxidizing nature. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme ATPase, where this compound acts as a catalytic component. This enzyme catalyzes the hydrolysis of ATP, coupled with the exchange of sodium and potassium ions across the plasma membrane, creating an electrochemical gradient essential for nutrient transport . Additionally, this compound can form coordination compounds with donor molecules such as ethers and is reduced by sulfur-containing ligands .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit protein tyrosine phosphatases, leading to enhanced insulin signaling and glucose uptake in cells . This compound also affects the expression of genes involved in oxidative stress responses and can induce apoptosis in certain cell types due to its strong oxidizing properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, altering their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or by inducing conformational changes . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is highly reactive and hydrolyzes quickly in the presence of water, leading to the formation of vanadium pentoxide and hydrochloric acid . This degradation can affect its long-term impact on cellular function, as the initial oxidizing effects may diminish over time. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance insulin signaling and glucose uptake, making it a potential therapeutic agent for diabetes . At high doses, this compound can be toxic, causing adverse effects such as kidney and liver damage, birth defects, and even death . The threshold for these toxic effects is relatively low, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can mimic phosphate and interact with phosphate transport pathways, affecting metabolic flux and metabolite levels . This compound also influences the activity of enzymes involved in oxidative phosphorylation and glycolysis, altering cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to transferrin and lactoferrin, facilitating its transport in the bloodstream and its uptake by cells . Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it affects mitochondrial respiration and induces oxidative stress . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Activité Biologique

Vanadium oxytrichloride (VOCl₃) is a vanadium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

Overview of this compound

This compound is a chemical compound consisting of vanadium, oxygen, and chlorine. It is primarily used as a reagent in organic synthesis and has been investigated for its biological activity, particularly in the context of oxidative stress and enzyme modulation.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Vanadium compounds, including VOCl₃, have been shown to exhibit antioxidant activity. They can mitigate oxidative damage by scavenging reactive oxygen species (ROS) and enhancing the body's natural antioxidant defenses. Studies indicate that vanadium complexes can inhibit superoxide radical formation, demonstrating significant superoxide dismutase (SOD)-like activity .

-

Enzyme Modulation :

- VOCl₃ can interact with various enzymes, potentially acting as both an activator and inhibitor. Research has indicated that certain vanadium complexes can activate enzymes such as tyrosinase and acetylcholinesterase (AChE), while others may inhibit enzyme activity . This duality suggests that vanadium compounds could be tailored for specific therapeutic targets.

-

Mimicking Phosphorus :

- Vanadium's ability to mimic phosphorus allows it to interact with biological molecules in a manner similar to phosphate groups. This property is particularly relevant in the context of insulin-mimetic activity, where vanadium compounds have been studied for their potential to enhance glucose metabolism in diabetic models .

Antidiabetic Effects

A significant body of research has focused on the antidiabetic properties of vanadium compounds. In animal models, VOCl₃ has been shown to lower blood glucose levels and improve insulin sensitivity. For instance, studies demonstrated that diabetic mice treated with vanadium complexes exhibited enhanced glucose uptake and lower serum glucose levels compared to untreated controls .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that vanadium complexes can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanisms underlying this activity may involve disruption of bacterial cell walls or interference with metabolic pathways.

Toxicity and Safety

Despite its potential benefits, the toxicity of VOCl₃ must be considered. Exposure to high concentrations can lead to respiratory irritation and other adverse effects. Toxicological assessments have identified a reliable lowest observed adverse effect level (LOAEL) for vanadium compounds, emphasizing the need for careful dosage management in therapeutic applications .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on the biological activities of this compound compared to other vanadium compounds:

| Biological Activity | This compound | Other Vanadium Compounds |

|---|---|---|

| Antioxidant Activity | Significant SOD-like activity | Varies; some show less efficacy |

| Antidiabetic Effects | Reduces blood glucose levels | Effective in several studies |

| Antimicrobial Properties | Inhibits bacterial growth | Varies; some more potent |

| Enzyme Modulation | Activates/inhibits AChE | Generally inhibitory |

| Toxicity Level | Moderate; LOAEL established | Varies; often higher toxicity |

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Organic Chemistry

Vanadium oxytrichloride is widely used as a reagent in organic synthesis. It acts as an oxidizing agent and facilitates various reactions, including the oxidative coupling of phenols and anisoles. The compound's ability to hydrolyze readily allows it to participate in reactions that yield vanadium oxides and hydrochloric acid:This reaction highlights its role in producing vanadium pentoxide, which is significant in catalysis and material applications .

Case Study: Reaction with β-Diketones

Research has demonstrated the reactivity of this compound with β-diketones such as 2,4-pentanedione and diethyl malonate. These reactions lead to the formation of various coordination complexes, which are characterized by single crystal X-ray diffraction. For instance, the reaction of VOCl3 with 2,4-pentanedione produced a dark purple product that was analyzed for its structural properties .

Catalysis

Catalyst in Polymer Production

This compound serves as a catalyst or precatalyst in the production of ethylene-propylene rubbers (EPDM). Its Lewis acidity allows it to form adducts with various bases, enhancing its catalytic activity. The compound's ability to stabilize transition states during polymerization reactions makes it an essential component in synthetic rubber production .

Flow Battery Applications

Recent studies have explored the use of this compound in flow battery technology. It is involved in the preparation of high-purity vanadium pentoxide via gas-phase oxidation processes. This application is crucial for developing energy storage systems that utilize vanadium redox flow batteries, which are known for their scalability and efficiency .

Materials Science

Synthesis of Vanadium Oxides

This compound is instrumental in synthesizing various vanadium oxides through hydrolysis and alcoholysis reactions. These oxides have applications in catalysis and as materials for electronic devices. For example, VOCl3 can react with alcohols to form alkoxides, which are precursors for creating advanced materials:This reaction demonstrates how VOCl3 can be utilized to produce functional materials through controlled chemical transformations .

Electrochemistry

Electrode Materials

In electrochemical applications, this compound has been used to enhance the performance of composite electrodes made from conductive polymers. Its incorporation into polymer matrices improves charge transfer properties and overall electrode efficiency .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for oxidative coupling | Produces vanadium oxides; versatile reactions |

| Catalysis | Catalyst for EPDM production | Enhances polymerization efficiency |

| Materials Science | Precursor for vanadium oxides | Enables creation of advanced materials |

| Electrochemistry | Enhances composite electrode performance | Improves charge transfer properties |

Analyse Des Réactions Chimiques

Hydrolysis

VOCl₃ reacts vigorously with water via a two-step process:

Intermediate vanadium oxydichloride (VOCl₂) forms transiently during hydrolysis . The reaction is exothermic and produces orange-red vanadium pentoxide (V₂O₅) as a precipitate2.

Alcoholysis

VOCl₃ reacts with alcohols to form vanadyl alkoxides. For example, with isopropanol:

Proton acceptors (e.g., amines) accelerate the reaction by neutralizing HCl .

| Alcohol | Product | Conditions | Yield |

|---|---|---|---|

| Methanol | VO(OCH₃)₃ | Room temperature, Et₃N | 85% |

| Ethanol | VO(OCH₂CH₃)₃ | Reflux, 6 hours | 78% |

| Isopropanol | VO(OCH(CH₃)₂)₃ | 0°C, 2 hours | 92% |

Interconversion to Other Vanadium-Oxychlorides

VOCl₃ participates in redox equilibria under controlled conditions:

Amines and Nitrogenous Bases

VOCl₃ forms adducts with amines, altering its coordination geometry:

Reactions with aniline produce complex mixtures, including vanadium-containing organometallic solids (Table 1) .

Table 1: Products from VOCl₃ Reaction with Aniline

| Product | Composition | Nitrogen (%) | Vanadium (%) |

|---|---|---|---|

| Blue-black organic compound | C₁₈H₁₃N₃V | 12.56 | 16.54 |

| Aniline hydrochloride | C₆H₅NH₃⁺Cl⁻ | – | – |

Aldehydes and Ketones

VOCl₃ oxidizes benzaldehyde to benzoic acid while forming vanadium oxides:

The reaction yields a black, hygroscopic precipitate that hydrolyzes to vanadium pentoxide .

Redox Reactions with Metals

VOCl₃ acts as a strong oxidizer in reactions with alkali and alkaline earth metals:

Propriétés

IUPAC Name |

oxovanadium;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKMSLLEOBTKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

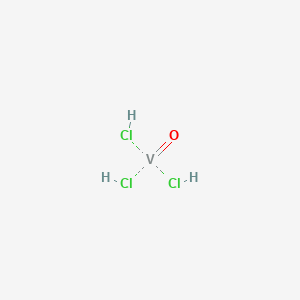

O=[V].Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064784 | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260 °F (125-127 °C). Corrosive to metals and tissue. Used as a catalyst., Dry Powder; Liquid; Other Solid, Yellow liquid; Fumes red in moist air; [Merck Index] Strong unpleasant odor; [HSDB] Yellow liquid with an odor of chlorine; [MSDSonline] | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 760 mmHg (USCG, 1999), 126 to 127 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble, but decomposes in cold water (20-25 °C); can decompose violently in water, Soluble in methanol, ethyl ether, acetone, Completely miscible with many hydrocarbons and nonpolar metal halides (e.g., TiCl4) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.829 g/cu cm | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.98 (Air = 1) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

19.3 [mmHg], Vapor pressure: 6.07 mm Hg at 20 °C, 20 mm Hg at 26.6 °C, 19.3 mm Hg at 25 °C | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow liquid, Yellow liquid, emitting red fumes on exposure to air, Fuming red-yellow liquid | |

CAS No. |

7727-18-6 | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxytrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium trichloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-107 °F (USCG, 1999), -77 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.